molecular formula C10H16ClNO B2687927 7,7-Dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine hydrochloride CAS No. 2193066-62-3

7,7-Dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine hydrochloride

Cat. No. B2687927
CAS RN: 2193066-62-3
M. Wt: 201.69
InChI Key: LXFGNHRTPXKUNV-UHFFFAOYSA-N
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Description

“7,7-Dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine hydrochloride” is a chemical compound with the CAS Number: 2193066-62-3 . It is a powder at room temperature .


Synthesis Analysis

There are several methods for synthesizing similar compounds. For instance, a clean, efficient, and mild method has been presented for one-pot three-component synthesis of 2-amino-7,7-dimethyl-4- (4- (methylthio)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile using nickel ferrite magnetic nanoparticles as a recyclable catalyst in green solvent at 40 °C . Another method involves condensing dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol .


Molecular Structure Analysis

The structure of the target product was confirmed by FT-IR, 1HNMR, 13CNMR, and single crystal X-ray structure analysis . The geometries of the title compound were optimized by B3LYP/6-31+G* and B3LYP/6-311++G** levels of theory .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the synthesis of 2-amino-7,7-dimethyl-4- (4- (methylthio)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves a one-pot three-component reaction .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 201.7 .

Scientific Research Applications

Chemical Synthesis and Transformations

  • Rearrangement Reactions : Anderson and Johnson (1966) detailed the base-catalysed reaction of a similar compound, leading to derivatives of 4H- and 3H-azepines, demonstrating the chemical flexibility and potential for creating diverse derivatives from a core structure M. Anderson & A. W. Johnson, 1966.
  • Enantioselective Synthesis : Matsubara et al. (2000) described the enantioselective synthesis of metabolites of a vasopressin V2 receptor antagonist, showcasing the application of these compounds in developing pharmacologically active agents J. Matsubara et al., 2000.
  • Supramolecular Assemblies : A study by Acosta et al. (2015) on benzo[b]pyrimido[5,4-f]azepines highlighted the importance of supramolecular assemblies and the impact of molecular structure on these formations Lina M. Acosta et al., 2015.

Potential Applications

  • Antineoplastic Agents : Koebel et al. (1975) explored the synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents, indicating the interest in azepine derivatives for therapeutic uses R. F. Koebel et al., 1975.
  • Antileukemic Activity : Ladurée et al. (1989) synthesized and evaluated the antileukemic activity of derivatives, highlighting the medicinal chemistry applications of such compounds D. Ladurée et al., 1989.

Safety and Hazards

The compound has a GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

7,7-dimethyl-4,5,6,8-tetrahydrofuro[3,2-c]azepine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-10(2)5-9-8(3-4-12-9)6-11-7-10;/h3-4,11H,5-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFGNHRTPXKUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CNC1)C=CO2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Dimethyl-4h,5h,6h,7h,8h-furo[3,2-c]azepine hydrochloride

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